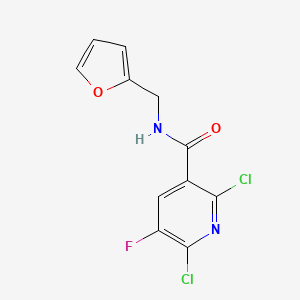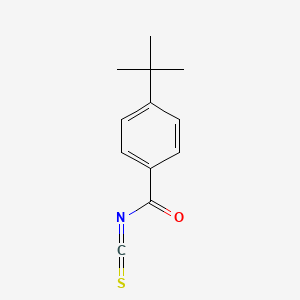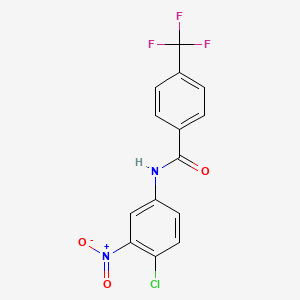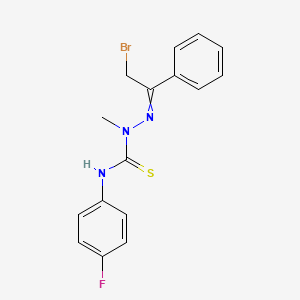
2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide
Übersicht
Beschreibung
2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide is an organic compound with a complex chemical structure It is a derivative of nicotinamide, featuring chlorine, fluorine, and furan groups attached to the nicotinamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide typically involves multiple steps. One common route starts with the chlorination and fluorination of nicotinamide to introduce the chlorine and fluorine atoms at the 2, 6, and 5 positions, respectively. The furan group is then introduced through a nucleophilic substitution reaction with 2-furylmethylamine. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chlorine and fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, especially involving the furan group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Solvents like DMF and catalysts such as triethylamine are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which 2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide exerts its effects involves interactions with specific molecular targets. The chlorine and fluorine atoms, along with the furan group, contribute to the compound’s ability to bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-dichloro-5-fluoro-N-methyl-nicotinamide
- 2,6-dichloro-5-fluoro-N-(2-thienylmethyl)nicotinamide
- 2,6-dichloro-5-fluoro-N-(2-pyridylmethyl)nicotinamide
Uniqueness
2,6-dichloro-5-fluoro-N-(2-furylmethyl)nicotinamide is unique due to the presence of the furan group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2,6-dichloro-5-fluoro-N-(furan-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O2/c12-9-7(4-8(14)10(13)16-9)11(17)15-5-6-2-1-3-18-6/h1-4H,5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMUZOPQDPMRNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Bromomethyl)styryl]-1-chloro-3-fluorobenzene](/img/structure/B3042853.png)
![2-[5-(3-chloro-4-methylphenyl)-2H-1,2,3,4-tetraazol-2-yl]-1-(4-chloro-3-nitrophenyl)ethan-1-one](/img/structure/B3042854.png)
![N1-(6-oxo-5,6-dihydro-4H-1,3-thiazin-2-yl)-N1-[2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B3042855.png)
![3-(2-chloro-6-fluorobenzyl)-7-[(diethoxyphosphorothioyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B3042856.png)
![O-[5-(3,4-dichlorobenzyl)-6-methyl-2-pyridin-2-ylpyrimidin-4-yl] O,O-diethyl phosphothioate](/img/structure/B3042858.png)
![N'1-(2-chloroacetyl)-2-{5-[3,5-di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazol-2-yl}propanohydrazide](/img/structure/B3042859.png)




![N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide](/img/structure/B3042868.png)
![N2-(4-methylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042869.png)
![N2-(4-isopropylphenyl)-N4-[4-(trifluoromethyl)phenyl]-6-chloro-1,3,5-triazine-2,4-diamine](/img/structure/B3042870.png)
![2-Chloro-3-[({[(2,6-difluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042874.png)
